1-Ethyl-3,5-dimethylpiperazine chemical structure and properties
1-Ethyl-3,5-dimethylpiperazine chemical structure and properties
This guide provides an in-depth technical analysis of 1-Ethyl-3,5-dimethylpiperazine , a specialized heterocyclic amine utilized as a pharmaceutical intermediate and a catalyst in polymer chemistry.
Structure, Synthesis, and Functional Properties
Executive Summary
1-Ethyl-3,5-dimethylpiperazine (CAS: 1341384-96-0) is a substituted piperazine derivative characterized by a secondary amine functionality and specific stereochemical configurations (cis/trans).[1][2][3][4][5][6][7] Unlike its fully methylated analog (1,2,4,5-tetramethylpiperazine) or the symmetric 1,4-dimethylpiperazine, this molecule retains a reactive N-H site, making it a versatile chiral scaffold for drug development (e.g., HDM2 inhibitors) and a "blow-catalyst" precursor in polyurethane foam production. This guide details its physicochemical profile, synthetic pathways, and handling protocols.
Chemical Identity & Stereochemistry
The molecule consists of a six-membered piperazine ring substituted with an ethyl group at the N1 position and methyl groups at the C3 and C5 positions.[8] The presence of chiral centers at C3 and C5 gives rise to stereoisomers (cis and trans), which significantly influence the molecule's basicity and binding affinity in pharmacological targets.[8]
| Parameter | Technical Specification |
| IUPAC Name | 1-Ethyl-3,5-dimethylpiperazine |
| CAS Number | 1341384-96-0 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| SMILES | CCN1CC(C)NC(C)C1 |
| Key Functional Groups | Tertiary Amine (N1), Secondary Amine (N4), Alkyl Side Chains |
Stereochemical Configuration
The cis-isomer (meso compound) typically exhibits the methyl groups in an equatorial-equatorial conformation to minimize 1,3-diaxial interactions, while the trans-isomer (racemic pair) places one methyl axial and one equatorial.
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Cis-1-Ethyl-3,5-dimethylpiperazine: Higher thermodynamic stability; often the major product in thermodynamic control.
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Trans-1-Ethyl-3,5-dimethylpiperazine: Kinetic product; often requires chiral resolution for pharma applications.
Physicochemical Profile
Note: Values marked with () are predicted based on structure-property relationships of homologous piperazines (e.g., 3,5-dimethylpiperazine and 1-ethylpiperazine).*[9]
| Property | Value / Description | Causality & Relevance |
| Physical State | Colorless to pale yellow liquid | Typical for low-MW alkyl piperazines.[10] |
| Boiling Point | 165–175°C (Predicted)* | Higher than 1,4-dimethylpiperazine (131°C) due to the remaining H-bond donor (N-H) and increased molecular weight. |
| Density | 0.88 ± 0.05 g/cm³ | Consistent with alkyl-substituted amines. |
| pKa (Conj. Acid) | ~9.0 (N4) / ~5.0 (N1) | The N4 secondary amine is more basic than the sterically hindered N1 tertiary amine. |
| Solubility | Miscible in water, ethanol, toluene | Amphiphilic nature allows utility in both aqueous and organic reaction media. |
| Refractive Index | 1.45–1.47 | Standard range for aliphatic heterocycles. |
Synthesis & Manufacturing Methodologies
Two primary routes are employed: Direct Alkylation (Laboratory Scale) and Reductive Amination (Industrial/Scale-up).
Protocol A: Direct N-Alkylation (Nucleophilic Substitution)
This method is preferred for laboratory synthesis when starting with commercially available 3,5-dimethylpiperazine.
-
Reagents: 3,5-Dimethylpiperazine (1.0 eq), Ethyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.[8]
-
Procedure:
-
Dissolve 3,5-dimethylpiperazine in ACN.
-
Add K₂CO₃ to scavenge HBr byproducts.[8]
-
Add Ethyl Bromide dropwise at 0°C to prevent over-alkylation (quaternization).
-
Reflux at 60°C for 4-6 hours.
-
Purification: Filter salts, concentrate filtrate, and distill under reduced pressure.
-
Protocol B: Reductive Amination (Industrial Route)
Uses carbonyl precursors, avoiding alkyl halides.
-
Precursors: 3,5-Dimethylpiperazine + Acetaldehyde.
-
Catalyst: Raney Nickel or Pd/C.
-
Conditions: Hydrogen atmosphere (30-50 psi), Methanol solvent.
-
Mechanism: Formation of an iminium ion intermediate followed by hydrogenation.
Caption: Comparison of SN2 Alkylation vs. Reductive Amination pathways for synthesis.
Applications & Reactivity
A. Pharmaceutical Intermediate (HDM2 Inhibitors)
The molecule serves as a critical amine scaffold in the synthesis of MDM2/HDM2 antagonists (e.g., for cancer therapy). The secondary amine at position 4 is typically coupled with carboxylic acids or sulfonyl chlorides to attach the piperazine ring to the pharmacophore.[8]
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Mechanism: The steric bulk of the 3,5-dimethyl groups restricts conformational freedom, potentially locking the drug molecule into a bioactive conformation that fits the p53-binding pocket of MDM2.
B. Polyurethane Catalyst (Blow Catalyst)
In polyurethane chemistry, tertiary amines catalyze the reaction between water and isocyanates (blowing reaction).
-
Role: 1-Ethyl-3,5-dimethylpiperazine acts as a co-catalyst . The steric hindrance of the methyl groups modulates the catalytic activity, providing a "delayed action" that improves flow properties before the foam cures.
Caption: Dual-utility workflow showing N4-coupling for drugs and N1-catalysis for polymers.
Safety & Handling Protocols
Hazard Classification: Like most low-molecular-weight amines, this compound is corrosive and flammable.
| Hazard Class | GHS Category | Precautionary Statement |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. Use nitrile gloves (0.11mm min thickness).[8] |
| Flammability | Category 3 | H226: Flammable liquid and vapor.[8] Store away from ignition sources.[8] |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[8] Do not pipette by mouth. |
Handling Protocol:
-
Ventilation: Always handle in a fume hood to avoid inhalation of amine vapors.[8]
-
Neutralization: In case of spill, neutralize with dilute acetic acid or sodium bisulfate before absorbing with inert material (vermiculite).
-
Storage: Store under nitrogen or argon atmosphere. Amines absorb CO₂ from the air to form carbamates, degrading purity.[8]
References
-
PubChem Compound Summary. (n.d.). 1-Ethyl-3,5-dimethylpiperazine.[1][2][3][4][5][6][7][11][12] National Center for Biotechnology Information. Retrieved from [Link]
- World Intellectual Property Organization. (2014). Substituted Imidazopyridines as HDM2 Inhibitors. WO2014100065A1.
-
Air Products & Chemicals. (2005).[8] Polyurethane Additives: Amine Catalysts Technical Bulletin. (General reference for alkylpiperazine catalysis mechanisms).
Sources
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- 2. 4318-42-7|1-Isopropylpiperazine|BLD Pharm [bldpharm.com]
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- 10. CAS 934-74-7: 1-Ethyl-3,5-dimethylbenzene | CymitQuimica [cymitquimica.com]
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